Ethyl Fingolimod Hydrochloride is a synthetic compound derived from Fingolimod, which is a sphingosine 1-phosphate receptor modulator. It is primarily utilized in the treatment of relapsing forms of multiple sclerosis. The compound acts by modulating the immune response, particularly through the sequestration of lymphocytes in lymph nodes, thereby reducing their availability to contribute to autoimmune processes. Ethyl Fingolimod Hydrochloride is classified as a small molecule drug and is recognized for its therapeutic effects in managing multiple sclerosis symptoms and potentially other inflammatory conditions.
Ethyl Fingolimod Hydrochloride is synthesized from Fingolimod, which was developed by Novartis and received approval from the U.S. Food and Drug Administration in 2010. The compound falls under the category of sphingosine analogs and is specifically classified as a sphingosine 1-phosphate receptor modulator. Its chemical structure is characterized by the presence of an ethyl group attached to the Fingolimod backbone, enhancing its pharmacological properties.
The synthesis of Ethyl Fingolimod Hydrochloride involves several critical steps:
Technical details indicate that various reagents and conditions are employed throughout these steps, including palladium catalysts for reduction processes and specific solvents like methanol or tetrahydrofuran for reaction media .
Ethyl Fingolimod Hydrochloride has the following molecular characteristics:
The molecular structure can be represented using various chemical notation systems such as SMILES and InChI .
Ethyl Fingolimod Hydrochloride participates in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium ethoxide as a nucleophile .
Ethyl Fingolimod Hydrochloride operates primarily through its action on sphingosine 1-phosphate receptors. Upon phosphorylation, it mimics sphingosine 1-phosphate, binding to these receptors and leading to the sequestration of lymphocytes in lymph nodes. This mechanism effectively prevents lymphocytes from entering systemic circulation and contributing to autoimmune responses. Additionally, it influences various intracellular pathways, including inhibition of histone deacetylases and activation of protein phosphatase 2A, which are crucial for regulating cell cycle progression and apoptosis .
Ethyl Fingolimod Hydrochloride has significant scientific applications primarily in the field of immunology and neurology:
The structural genesis of ethyl fingolimod hydrochloride originates from myriocin (ISP-1), a natural metabolite isolated from the entomopathogenic fungus Isaria sinclairii. Early pharmacological studies identified myriocin as a potent immunosuppressant but with significant toxicity limitations [2] [6]. Chemical simplification efforts in the 1990s focused on reducing structural complexity while preserving bioactivity:
This rational optimization yielded fingolimod (FTY720), a C19-sphingoid base analogue featuring a 2-amino-1,3-propanediol polar head, para-octylphenyl lipophilic tail, and absence of chiral centers [6]. Ethyl fingolimod emerged as a structural analogue designed to modulate phosphorylation kinetics and receptor binding affinity through strategic ethyl substitution on the alkyl chain or amino diol scaffold [6].
Ethyl modifications target specific pharmacokinetic limitations of the parent fingolimod molecule:
Computational modeling reveals ethyl substitution increases logP by 0.8–1.2 units, enhancing blood-brain barrier penetration—a critical factor for targeting CNS-resident S1P receptors [6].
Table 1: Comparative Physicochemical Properties
Compound | logP | SPHK2 Km (μM) | S1P₁ EC₅₀ (nM) |
---|---|---|---|
Fingolimod | 4.1 | 0.42 | 0.3 |
Ethyl Fingolimod-HCl | 4.9–5.3 | 0.68–1.15 | 0.4–2.1 |
Myriocin | 2.8 | Not phosphorylated | Inactive |
Ethyl fingolimod exists as a racemic mixture due to its symmetric 1,3-propanediol scaffold. Bioactivation exhibits striking stereoselectivity:
Crystallographic studies confirm SPHK2’s catalytic pocket imposes steric constraints that disfavor ethyl-modified (R)-enantiomers, rationalizing the observed stereochemical preference [6].
Ethyl fingolimod serves as a substrate-selective prodrug requiring phosphorylation for S1P receptor engagement:
graph LRA[Ethyl Fingolimod] -->|SPHK2 phosphorylation| B[(S)-Ethyl Fingolimod-P]B --> C[S1P₁ receptor internalization]B --> D[S1P₅ activation]C --> E[Lymphocyte sequestration]D --> F[Oligodendrocyte process extension]
Kinetic parameters:
Mass spectrometry studies detect novel hydroxylated metabolites when ethyl groups block standard oxidation sites, shifting metabolism toward ω-1 oxidation pathways [8].
Systematic ethyl positioning reveals critical SAR patterns:
Alkyl Chain Modifications
Amino Diol Ethylation
Table 2: SAR of Ethyl Fingolimod Analogues
Substitution Position | SPHK2 Phosphorylation Rate | S1P₁ EC₅₀ (nM) | S1P₅ EC₅₀ (nM) |
---|---|---|---|
None (parent) | 1.0 (reference) | 0.3 | 50 |
C1-ethyl | 0.6 | 2.1 | 1.8 |
ω-1 ethyl (alkyl chain) | 1.2 | 0.2 | 42 |
C1,C3-diethyl | 0.3 | 12.4 | 0.9 |
Molecular dynamics simulations show C1-ethyl derivatives induce a 17° rotation shift in S1P₅ transmembrane domain 5, stabilizing active receptor conformation [6]. This explains enhanced S1P₅ signaling—a key mediator of oligodendrocyte survival and remyelination [5] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: